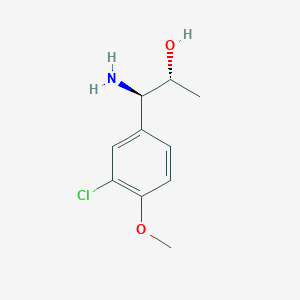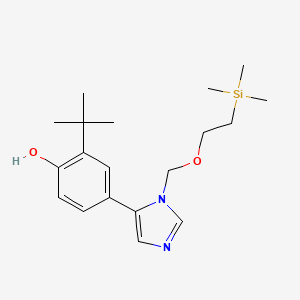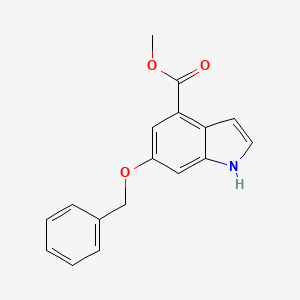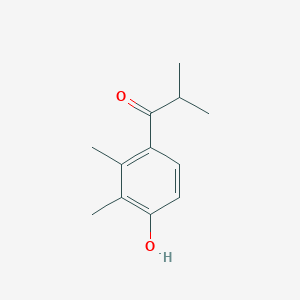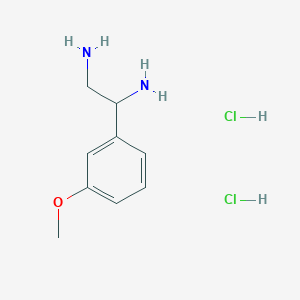
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an amino group, a hydroxyl group, and a 4-methylthiophenyl group attached to a propan-2-ol backbone, making it an interesting molecule for stereochemical studies and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophenol and epichlorohydrin.
Epoxide Formation: The reaction of 4-methylthiophenol with epichlorohydrin under basic conditions forms an epoxide intermediate.
Amination: The epoxide intermediate is then treated with an amine source, such as ammonia or an amine derivative, to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired (1S,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-one.
Reduction: Formation of (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of chiral drugs and pharmaceutical intermediates.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is employed in the study of enzyme-substrate interactions and stereochemical effects in biological systems.
Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The 4-methylthiophenyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function.
Vergleich Mit ähnlichen Verbindungen
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: can be compared with similar compounds such as:
(1R,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL: A similar compound with a phenyl group instead of a thiophenyl group.
(1S,2R)-1-Amino-1-(4-methylthiophenyl)butan-2-OL: A homologous compound with an extended carbon chain.
The uniqueness of This compound lies in its specific stereochemistry and the presence of the 4-methylthiophenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H15NOS |
|---|---|
Molekulargewicht |
197.30 g/mol |
IUPAC-Name |
(1S,2R)-1-amino-1-(4-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10-/m1/s1 |
InChI-Schlüssel |
DNDREDHRVVFTHL-GMSGAONNSA-N |
Isomerische SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)SC)N)O |
Kanonische SMILES |
CC(C(C1=CC=C(C=C1)SC)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


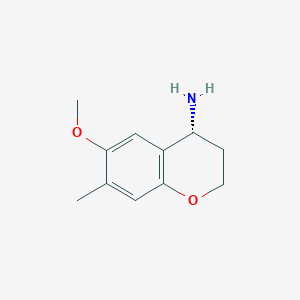
![(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B15235752.png)


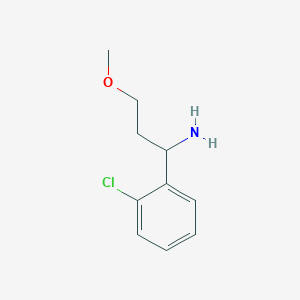
![6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15235767.png)
